

Technical Support Center: GW0742 and Nuclear

Receptor Interactions

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Compound of Interest		
Compound Name:	GW0742	
Cat. No.:	B1672448	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **GW0742**. The following information addresses the potential for **GW0742** to interact with nuclear receptors other than its primary target, PPAR δ .

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **GW0742**?

GW0742 is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor δ (PPAR δ). Upon binding to PPAR δ , it forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This interaction recruits coactivator proteins, leading to the transcription of genes involved in fatty acid metabolism, energy homeostasis, and inflammation.[1]

Q2: Can **GW0742** interact with other PPAR subtypes (PPARα and PPARy)?

Yes, but with significantly lower potency compared to PPAR δ . At nanomolar concentrations, **GW0742** is highly selective for PPAR δ . However, at micromolar concentrations, it can also activate PPAR α and PPAR γ .[2] Interestingly, at even higher concentrations (>20 μ M), **GW0742** can exhibit an antagonistic effect on PPAR γ -mediated transcription.[2] This biphasic doseresponse is a critical consideration in experimental design.



Q3: Have off-target interactions with other nuclear receptors been reported for GW0742?

Yes, at micromolar concentrations, **GW0742** has been shown to act as a pan-nuclear receptor antagonist.[2][3] The most significant antagonistic effects have been observed for the Vitamin D Receptor (VDR) and the Androgen Receptor (AR).[2][3] It can also inhibit the transcriptional activity of other nuclear receptors, although to a lesser extent. This inhibitory action is thought to occur through the disruption of the interaction between the nuclear receptor and its coactivators.[2]

Q4: What is the typical concentration range for observing PPAR δ -specific effects of **GW0742** versus off-target effects?

- PPARδ-specific agonism: Highly potent, with an EC50 value in the low nanomolar range (around 1 nM).
- PPARα and PPARy agonism: Occurs at micromolar concentrations (EC50 values of approximately 1.1 µM and 2 µM, respectively).
- Antagonism of other nuclear receptors (e.g., VDR, AR): Generally observed at concentrations greater than 12.1 μM.[2][3]

It is crucial to perform dose-response experiments to determine the optimal concentration for achieving the desired specific effect in your experimental system.

Data Presentation

Table 1: Agonist Potency (EC50) of **GW0742** on Human PPAR Subtypes

Nuclear Receptor	EC50 (µM)	Selectivity vs. PPARδ
PPARδ	0.001	-
PPARα	1.1	1100-fold lower
PPARy	2.0	2000-fold lower

Data compiled from Tocris Bioscience product information.

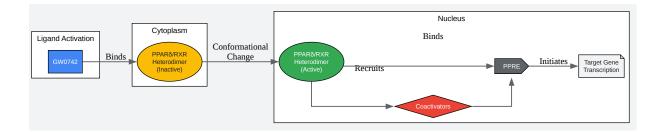


Table 2: Antagonist Activity (IC50) of GW0742 on Various Nuclear Receptors

Nuclear Receptor	IC50 (μM)
Vitamin D Receptor (VDR)	12.1
Androgen Receptor (AR)	14.7
Other Nuclear Receptors	12.1 - 37.4

Data from a study identifying **GW0742** as a pan-nuclear receptor antagonist at higher concentrations.[2]

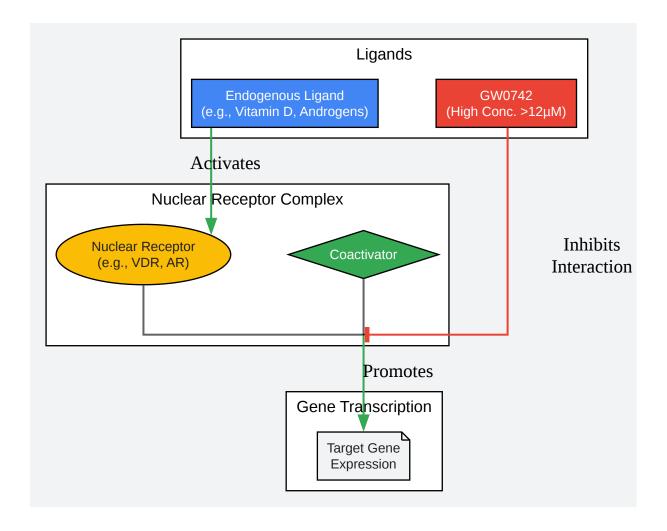
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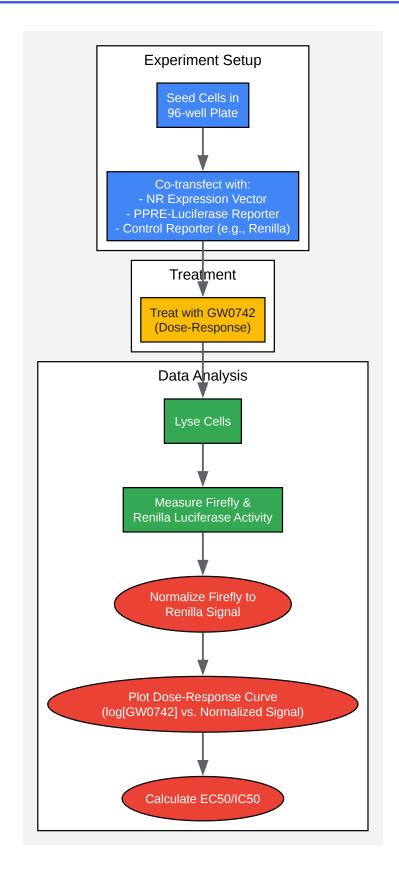
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Caption: **GW0742** signaling pathway for PPAR δ activation.









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References

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